
4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole is a synthetic organic compound with the molecular formula C13H14BrClN2O and a molecular weight of 329.62 g/mol This compound is characterized by the presence of a bromine, chlorine, and methyl group attached to an indazole ring, which is further substituted with a tetrahydropyran moiety
Méthodes De Préparation
The synthesis of 4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole involves several steps, typically starting with the preparation of the indazole core. The synthetic route may include:
Halogenation: Introduction of bromine and chlorine atoms to the indazole ring.
Methylation: Addition of a methyl group to the indazole ring.
Substitution: Attachment of the tetrahydropyran moiety to the indazole ring.
Reaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole can be compared with other similar compounds, such as:
- 4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-yl-benzimidazole
- 4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-yl-pyrazole
The presence of the tetrahydropyran moiety in this compound provides unique chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C13H14BrClN2O |
|---|---|
Poids moléculaire |
329.62 g/mol |
Nom IUPAC |
4-bromo-6-chloro-5-methyl-2-(oxan-2-yl)indazole |
InChI |
InChI=1S/C13H14BrClN2O/c1-8-10(15)6-11-9(13(8)14)7-17(16-11)12-4-2-3-5-18-12/h6-7,12H,2-5H2,1H3 |
Clé InChI |
PUNRANMMNGNQJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CN(N=C2C=C1Cl)C3CCCCO3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


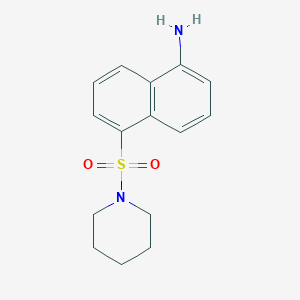
![2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13895973.png)
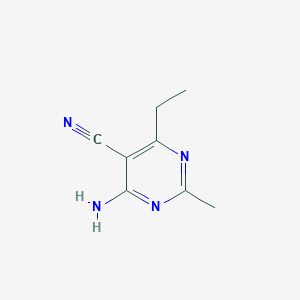
![2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole](/img/structure/B13895985.png)
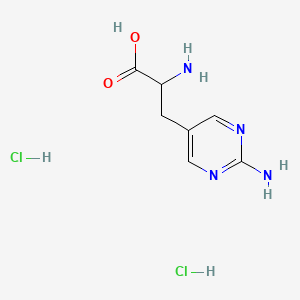
![2-[4-[2-(4-Aminophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B13896003.png)
![[(8S)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13896011.png)
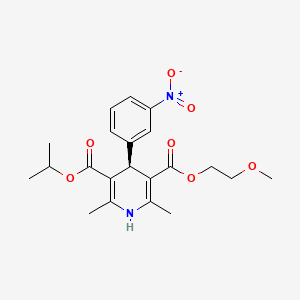
![(1R,5S)-tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13896023.png)
![N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B13896034.png)
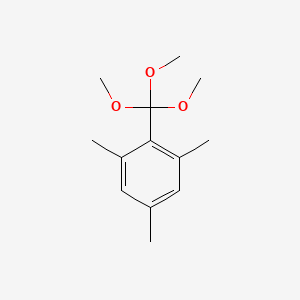

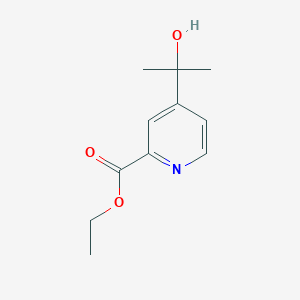
![Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13896060.png)
